molecular formula C4H5N3O2 B069938 3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione CAS No. 178324-48-6

3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione

Cat. No. B069938
M. Wt: 127.1 g/mol
InChI Key: BALMAKLASAFCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione (also known as AHCYD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic hydrazine derivative that has a unique structure and properties.

Scientific Research Applications

AHCYD has various scientific research applications due to its unique properties. It has been studied extensively for its potential use as an anticancer agent. AHCYD has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as an antimicrobial agent, as it has been shown to exhibit antibacterial and antifungal activity.

Mechanism Of Action

The mechanism of action of AHCYD is not fully understood, but it is believed to involve the inhibition of various enzymes such as S-adenosylhomocysteine hydrolase (SAHH) and 5-methylthioadenosine phosphorylase (MTAP). SAHH is an enzyme involved in the metabolism of homocysteine, while MTAP is involved in the metabolism of 5-methylthioadenosine (MTA). Inhibition of these enzymes leads to the accumulation of their substrates, which can have various effects on cellular processes.

Biochemical And Physiological Effects

AHCYD has various biochemical and physiological effects due to its mechanism of action. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to cause cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs). In addition, AHCYD has been shown to affect the levels of various metabolites such as homocysteine and MTA, which can have various effects on cellular processes.

Advantages And Limitations For Lab Experiments

AHCYD has various advantages and limitations for lab experiments. One of the advantages is that it has been shown to exhibit potent anticancer and antimicrobial activity, which makes it a promising candidate for drug development. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are various future directions for the study of AHCYD. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can lead to the development of more potent and specific AHCYD derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of AHCYD in vivo, which can provide valuable information for its clinical development. Additionally, the use of AHCYD as a tool compound for the study of various cellular processes such as apoptosis and cell cycle regulation can also be explored.

Synthesis Methods

The synthesis of AHCYD involves the reaction of 3-amino-4-hydroxycyclobut-3-ene-1,2-dione (AHCD) with hydrazine hydrate. The reaction takes place in the presence of a catalyst and under specific conditions such as temperature and pressure. The resulting product is AHCYD, which can be further purified using various techniques such as column chromatography or recrystallization.

properties

CAS RN

178324-48-6

Product Name

3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

3-amino-4-hydrazinylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C4H5N3O2/c5-1-2(7-6)4(9)3(1)8/h7H,5-6H2

InChI Key

BALMAKLASAFCHV-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C1=O)NN)N

Canonical SMILES

C1(=C(C(=O)C1=O)NN)N

synonyms

3-Cyclobutene-1,2-dione,3-amino-4-hydrazino-(9CI)

Origin of Product

United States

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